molecular formula C10H12BrNO2 B1266927 3-Bromo-6-nitrodurene CAS No. 52415-10-8

3-Bromo-6-nitrodurene

Cat. No. B1266927
CAS RN: 52415-10-8
M. Wt: 258.11 g/mol
InChI Key: ZKJBOKTVENHJJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on compounds structurally related to "3-Bromo-6-nitrodurene" provides insights into potential synthesis methods. For example, studies on bromo-nitrobenzo compounds and their reactions with amines suggest novel aromatic nucleophilic substitution mechanisms that could be relevant for synthesizing similar compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995). Such mechanisms may involve unexpected rearrangements, offering potential pathways for the synthesis of "3-Bromo-6-nitrodurene" by adapting these methods.

Molecular Structure AnalysisMolecular structure analysis of related compounds, such as "2-Bromo-1-(3-nitrophenyl)ethanone," reveals the impact of bromo and nitro groups on the molecular conformation (Jasinski, Butcher, Praveen, Yathirajan, & Narayana, 2010). These studies, which examine the crystal stability and molecular interactions, could provide a foundation for understanding the structural characteristics of "3-Bromo-6-nitrodurene."

Chemical Reactions and Properties

Insights into the chemical reactions and properties of "3-Bromo-6-nitrodurene" can be gleaned from studies on related bromo-nitro compounds. For instance, research on the reactivity of bromo-nitrobenzene derivatives with nucleophiles highlights potential chemical behaviors and reactivity patterns relevant to "3-Bromo-6-nitrodurene" (Kálai, Balog, Jekoe, & Hideg, 1998).

Physical Properties Analysis

The physical properties of "3-Bromo-6-nitrodurene" can be inferred from studies on similar bromo-substituted compounds. For example, research on "1-Bromo-2,3,5,6-tetramethylbenzene" discusses the crystal structure and phase transitions, providing insight into how bromo and nitro substitutions might affect the physical properties of related compounds (Hamdouni, Boudjada, & Medjroubi, 2019).

Chemical Properties Analysis

The chemical properties of bromo-nitro compounds, such as reactivity, stability, and interaction with various reagents, can be understood by examining the synthesis and reactions of related chemicals. The synthesis of "2,4,6-Bromo-4'-nitro ether" and the exploration of its reaction conditions offer insights into the chemical properties that "3-Bromo-6-nitrodurene" might exhibit (Zhou Shiyang, 2012).

Scientific Research Applications

Chemical Synthesis and Modification

  • 3-Bromo-6-nitrodurene and related compounds are often explored in chemical synthesis and modification processes. For instance, studies have investigated the nitration and bromination of similar compounds, focusing on how different functional groups affect the reactions and products. These reactions are crucial in creating a variety of derivatives for different scientific applications, such as intermediates in pharmaceuticals and materials science (Bell & Millar, 1966).

Molecular Structure Analysis

  • Understanding the molecular structure of compounds like 3-Bromo-6-nitrodurene is essential in various fields, including materials science and pharmacology. Research in crystallography and molecular modeling helps in elucidating these structures and their implications for reactivity and stability (Handal, Shoja, & White, 1982).

Reaction Mechanism Studies

  • Investigating the reaction mechanisms involving 3-Bromo-6-nitrodurene and its analogs provides insights into their chemical behavior. For example, studies on the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines have revealed novel aromatic nucleophilic substitution mechanisms with rearrangements, which are important for synthesizing new compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Pharmaceutical Intermediates

  • While specifically avoiding drug use and dosage information, it's important to note that derivatives of 3-Bromo-6-nitrodurene can serve as intermediates in pharmaceutical manufacturing. For instance, studies have shown the synthesis of various brominated and nitro compounds that could be utilized in the development of new drugs (Jiang-he, 2010).

Materials Science and Electronics

  • In materials science, especially in the development of polymer solar cells, compounds like 3-Bromo-6-nitrodurene derivatives play a role in enhancing electron transfer processes, leading to improved efficiency in devices like solar cells (Fu et al., 2015).

Safety And Hazards

The safety data sheet for 3-Bromo-6-nitrodurene suggests that it is for research and development use only, under the supervision of a technically qualified individual . Immediate washing with copious amounts of water is recommended in case of skin contact .

properties

IUPAC Name

1-bromo-2,3,5,6-tetramethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-5-7(3)10(12(13)14)8(4)6(2)9(5)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJBOKTVENHJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294569
Record name 3-Bromo-6-nitrodurene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-nitrodurene

CAS RN

52415-10-8
Record name 52415-10-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-6-nitrodurene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-nitro-2,3,5,6-tetramethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Olah, HC Lin - Journal of the American Chemical Society, 1974 - ACS Publications
The competitive rates and isomer distributions of the BF3 catalyzed nitration of benzene, alkyl-, halo-, and substituted polymethylbenzenes with methyl nitrate in nitromethane solution …
Number of citations: 54 pubs.acs.org
OL Wright, JJ Cleary… - … of the Louisiana …, 1968 - Louisiana Academy of Sciences.
Number of citations: 0

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